molecular formula C14H13BrClN3S B4695917 N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

Cat. No. B4695917
M. Wt: 370.7 g/mol
InChI Key: XFWZWXXCNIKWFR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as BrCPDT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BrCPDT has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves its ability to bind to and inhibit specific enzymes or proteins in the target cells. For example, in cancer cells, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can bind to and inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In weeds and fungi, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can interfere with the biosynthesis of amino acids and nucleotides, which are essential for their growth and survival.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can induce apoptosis, which is a programmed cell death that occurs as a natural process in the body. In weeds and fungi, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can disrupt the metabolic processes, leading to growth inhibition and eventually death. In material science, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can form self-assembled monolayers on metal surfaces, which can alter their physical and chemical properties.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high purity, stability, and specificity towards the target cells or molecules. However, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea also has some limitations, such as its low solubility in water and limited availability in large quantities.

Future Directions

There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. In medicine, further studies are needed to investigate the efficacy and safety of N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea as a potential anticancer agent, as well as its potential applications in other diseases. In agriculture, more research is needed to optimize the herbicidal and fungicidal activities of N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and to explore its potential as a biopesticide. In material science, further studies are needed to explore the self-assembly properties of N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and its potential applications in nanotechnology and electronics.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is needed to fully understand its potential and limitations in various applications.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been investigated for its potential applications in various scientific fields. In medicine, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has shown promise as a potential anticancer agent, as it can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In agriculture, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its herbicidal and fungicidal activities, as it can inhibit the growth of weeds and fungi by interfering with their metabolic processes. In material science, N-(4-bromo-2-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been explored for its ability to form self-assembled monolayers on metal surfaces, which can have applications in nanotechnology and electronics.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3S/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-4-3-10(15)7-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWZWXXCNIKWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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